ethyl 2-(4,8-dimethyl-2-oxo-N-phenyl-1,2-dihydroquinoline-6-sulfonamido)acetate
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Description
Ethyl 2-(4,8-dimethyl-2-oxo-N-phenyl-1,2-dihydroquinoline-6-sulfonamido)acetate is a useful research compound. Its molecular formula is C21H22N2O5S and its molecular weight is 414.48. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that 4-hydroxy-2-quinolones, a related class of compounds, have interesting pharmaceutical and biological activities, making them valuable in drug research and development .
Mode of Action
It is known that quinolone and its allied scaffolds are found amongst more than 60 fda approved drugs . They serve as lead structures for synthetic anti-microbial agents, some of them with very novel mechanisms of action such as quorum sensing signaling molecules controlling the population density of Pseudomonas spp .
Biochemical Pathways
Quinolone and its derivatives have been explored for their anti-tubercular , anti-proliferative , tyrosine kinase inhibition , and anti-inflammatory potential (via Cannabinoid receptor 2 ligand) .
Pharmacokinetics
It is known that certain compounds with similar structures can be absorbed through the gastrointestinal tract and excreted in urine .
Result of Action
It is known that quinolone and its derivatives have been explored for their anti-tubercular , anti-proliferative , tyrosine kinase inhibition , and anti-inflammatory potential (via Cannabinoid receptor 2 ligand) .
Action Environment
It is known that the structure of certain compounds can allow them to pass through the blood-brain barrier and exert protective effects on neuronal cells damaged by cerebral ischemia .
Properties
IUPAC Name |
ethyl 2-[N-[(4,8-dimethyl-2-oxo-1H-quinolin-6-yl)sulfonyl]anilino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5S/c1-4-28-20(25)13-23(16-8-6-5-7-9-16)29(26,27)17-10-15(3)21-18(12-17)14(2)11-19(24)22-21/h5-12H,4,13H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXVMNZJDCAAZAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C1=CC=CC=C1)S(=O)(=O)C2=CC3=C(C(=C2)C)NC(=O)C=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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